(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a variety of functional groups, including a benzothiazole ring, a chlorophenyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The imidazole moiety is then attached via a condensation reaction. The final step involves the formation of the pyrazolone ring through cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one: can undergo a variety of chemical reactions, including:
Oxidation: The sulfur atom in the chlorophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under certain conditions to form dihydroimidazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one: has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development.
Medicine: Its unique structure may allow it to act as an inhibitor or activator of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to changes in their activity or function.
Comparison with Similar Compounds
When compared to similar compounds, (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups. Similar compounds might include other benzothiazole derivatives, chlorophenyl-containing molecules, or imidazole-based compounds. Each of these similar compounds may have distinct properties and applications, but the combination of these groups in a single molecule provides a unique set of characteristics that can be exploited for various purposes.
List of Similar Compounds
Benzothiazole derivatives: Compounds containing the benzothiazole ring, which are often used in the development of dyes, drugs, and other materials.
Chlorophenyl-containing molecules: Compounds with a chlorophenyl group, which can be used in the synthesis of pharmaceuticals and agrochemicals.
Imidazole-based compounds: Molecules containing the imidazole ring, which are commonly found in biologically active compounds and pharmaceuticals.
Properties
Molecular Formula |
C24H21ClN6OS2 |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H21ClN6OS2/c1-15(27-11-10-17-12-26-14-28-17)22-20(13-33-18-8-6-16(25)7-9-18)30-31(23(22)32)24-29-19-4-2-3-5-21(19)34-24/h2-9,12,14,30H,10-11,13H2,1H3,(H,26,28) |
InChI Key |
ODMYYVVYVBMJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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